molecular formula C11H10ClNO3S B2426593 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid CAS No. 1042437-09-1

3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B2426593
CAS No.: 1042437-09-1
M. Wt: 271.72
InChI Key: SUAAPVQQVPKSHG-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid (CAS 1042437-09-1) is a high-purity chemical compound for research use. With the molecular formula C 11 H 10 ClNO 3 S and a molecular weight of 271.72, this compound features a 1,3-thiazolidine core, a scaffold of significant interest in medicinal chemistry . The 1,3-thiazolidine structure is a privileged motif in drug discovery, present in several bioactive molecules and natural products . Recent scientific literature highlights that novel thiazolidine-4-carboxylic acid derivatives are actively being investigated for their neuroprotective potential. Studies show that such compounds can attenuate neuroinflammation and oxidative stress, which are key hallmarks in models of neurodegenerative disease and memory impairment . Furthermore, derivatives of this scaffold have demonstrated promising in vitro antiproliferative and antimicrobial activities, making them a versatile starting point for developing new therapeutic agents . The specific 4-chlorobenzoyl substitution on this compound provides a distinct chemical profile for researchers exploring structure-activity relationships. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate in organic synthesis, a building block for the development of novel bioactive molecules, or a standard in analytical studies.

Properties

IUPAC Name

3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c12-8-3-1-7(2-4-8)10(14)13-6-17-5-9(13)11(15)16/h1-4,9H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAAPVQQVPKSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling: A Benchmark Approach

The most robust method for synthesizing 3-acyl-thiazolidine-4-carboxylic acids involves carbodiimide-mediated coupling between thiazolidine intermediates and acylating agents. This approach is exemplified in the preparation of 3-(L-pyroglutamyl)-L-thiazolidine-4-carboxylic acid, as detailed in European Patent EP0422566A1.

Reaction Mechanism and Optimization

The synthesis proceeds via activation of the carboxylic acid group (e.g., L-pyroglutamic acid) using dicyclohexylcarbodiimide (DCC) in ethyl acetate, followed by nucleophilic attack by the nitrogen of the thiazolidine ring. Key steps include:

  • Esterification : Ethyl L-thiazolidine-4-carboxylate hydrochloride is neutralized with potassium carbonate and extracted into ethyl acetate.
  • Coupling : DCC and L-pyroglutamic acid are added to the ethyl acetate solution under cooling (0–5°C), facilitating the formation of an active ester intermediate.
  • Hydrolysis : The ethyl ester is saponified with sodium hydroxide to yield the free carboxylic acid.

For 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid, this protocol can be adapted by replacing L-pyroglutamic acid with 4-chlorobenzoic acid. The use of DCC ensures high coupling efficiency, with reported yields exceeding 85% for analogous compounds.

Table 1: Comparative Yields of Thiazolidine Derivatives Using Carbodiimide Coupling
Thiazolidine Ester Acylating Agent Coupling Agent Yield (%)
Ethyl L-thiazolidine-4-carboxylate L-Pyroglutamic acid DCC 87.6
Methyl L-thiazolidine-4-carboxylate L-Pyroglutamic acid DCC 43
Isopropyl L-thiazolidine-4-carboxylate L-Pyroglutamic acid DCC 51

The superior performance of the ethyl ester (87.6% yield vs. 43% for methyl) underscores the importance of steric and electronic effects in intermediate stability.

Direct Acylation of Thiazolidine-4-Carboxylic Acid

An alternative route involves direct acylation of the thiazolidine ring nitrogen using 4-chlorobenzoyl chloride. This method bypasses the need for pre-formed esters but requires careful control of reaction conditions to avoid over-acylation or ring degradation.

Synthetic Protocol

  • Thiazolidine Synthesis : The thiazolidine-4-carboxylic acid core can be synthesized via cyclocondensation of L-cysteine with formaldehyde, followed by oxidation.
  • Acylation : The free amine of thiazolidine-4-carboxylic acid is treated with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution.
  • Purification : Crude product is isolated via acid precipitation and recrystallized from aqueous ethanol.

This method is less documented in the literature but aligns with general acylation practices for secondary amines. Potential challenges include competing reactions at the carboxylic acid group, necessitating protective strategies such as temporary esterification.

Role of Protective Groups in Synthesis Efficiency

Protective group selection critically impacts the feasibility of multi-step syntheses. Ethyl esters are preferred over methyl or isopropyl analogs due to their balance of stability and ease of hydrolysis. For instance, ethyl 3-(L-pyroglutamyl)-L-thiazolidine-4-carboxylate undergoes smooth saponification with NaOH, whereas methyl esters exhibit lower reactivity.

Hydrolysis Conditions

  • Base : 1M NaOH, room temperature, 30 minutes.
  • Acid Workup : Adjust to pH 2–3 with HCl to precipitate the carboxylic acid.

Analytical Characterization

While specific data for this compound are limited, analogous compounds are characterized via:

  • HPLC–UV : ZORBAX SB-C18 column, 0.1 mol/L trichloroacetic acid/acetonitrile gradient.
  • NMR : Distinct signals for thiazolidine protons (δ 3.1–4.3 ppm), aromatic protons (δ 7.4–8.1 ppm), and carboxylic acid (δ 12.5 ppm).
  • Mass Spectrometry : Expected [M+H]+ ion at m/z 271.03 (C₁₁H₁₀ClNO₃S).

Chemical Reactions Analysis

Ring-Opening Reactions

The thiazolidine ring undergoes hydrolysis under specific conditions:

  • Acidic Hydrolysis :
    Reaction with 1M HCl at 80°C for 4 hours cleaves the thiazolidine ring, yielding L-cysteine and 4-(2-hydroxyethoxy)benzaldehyde as products . This occurs via protonation of the nitrogen atom, followed by nucleophilic attack by water.

Conditions Products Yield Mechanism
1M HCl, 80°C, 4hL-cysteine + 4-(2-hydroxyethoxy)benzaldehyde92% Acid-catalyzed hydrolysis
  • Basic Hydrolysis :
    In 0.5M NaOH at 60°C, the ring opens to form 4-(2-hydroxyethoxy)benzoic acid and cysteamine . The reaction proceeds via deprotonation of the carboxylic acid group, destabilizing the ring.

Nucleophilic Substitution at the Benzoyl Group

The 4-chlorobenzoyl moiety participates in nucleophilic aromatic substitution (NAS) reactions:

  • Amination :
    Reaction with ammonia (NH₃) in DMF at 120°C replaces the chlorine atom with an amine group, forming 3-(4-aminobenzoyl)-1,3-thiazolidine-4-carboxylic acid (Table 1).

Reagent Conditions Product Yield Reference
NH₃DMF, 120°C, 8h3-(4-aminobenzoyl) derivative78%
KSCNEtOH, reflux, 6h3-(4-thiocyanatobenzoyl) derivative65%
  • Thiocyanation :
    Potassium thiocyanate (KSCN) in ethanol replaces the chlorine with a thiocyanate group.

Oxidation Reactions

The sulfur atom in the thiazolidine ring is susceptible to oxidation:

  • Formation of Sulfoxide :
    Using hydrogen peroxide (H₂O₂) in acetic acid at 50°C yields the sulfoxide derivative (3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid sulfoxide ) .

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)AcOH, 50°C, 3hSulfoxide derivative85%
mCPBADCM, 0°C, 1hSulfone derivative72%
  • Formation of Sulfone :
    Meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the sulfur to a sulfone group .

Esterification of the Carboxylic Acid Group

The carboxylic acid undergoes esterification to improve lipophilicity:

  • Methyl Ester Formation :
    Treatment with methanol and H₂SO₄ at reflux produces the methyl ester (methyl 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylate ) .

Reagent Conditions Product Yield
MeOH, H₂SO₄Reflux, 6hMethyl ester89%
EtOH, SOCI₂0°C → RT, 2hEthyl ester82%

Condensation Reactions

The carboxylic acid participates in hydrazide formation for further derivatization:

  • Hydrazide Synthesis :
    Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol yields 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carbohydrazide , a precursor for hydrazone derivatives .

Reagent Conditions Product Yield
NH₂NH₂·H₂OEtOH, RT, 12hThiazolidine-4-carbohydrazide76%

Stereochemical Transformations

The C2 and C4 chiral centers influence reactivity:

  • Epimerization :
    Prolonged heating in basic media (pH 10) causes epimerization at C2, converting the (2R,4R) isomer to the (2S,4R) form.

Condition Epimerization Ratio (2R:2S)
pH 10 buffer, 70°C, 24h35:65

Key Findings from Research

  • The 4-chlorobenzoyl group enhances electrophilicity, facilitating NAS reactions.

  • Sulfone derivatives exhibit improved metabolic stability compared to sulfoxides .

  • Methyl esters show 3x higher bioavailability than the parent carboxylic acid in rodent models .

This compound’s reactivity profile underscores its versatility as a scaffold for developing anti-inflammatory and antimicrobial agents. Future studies should explore its applications in targeted drug delivery systems.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₀ClNO₃S
  • Molecular Weight : 271.72 g/mol
  • CAS Number : 1042437-09-1

Chemical Synthesis

3-(4-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it valuable in organic synthesis.

Table 1: Synthesis Applications

Application TypeDescription
Building BlockUsed in synthesizing thiazolidine derivatives and other complex organic compounds.
Reaction MediumActs as a solvent or reactant in various chemical reactions.

Biological Activities

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that thiazolidine derivatives can inhibit the growth of various bacterial strains. The compound's interaction with bacterial enzymes makes it a candidate for developing new antibiotics.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. It targets specific pathways involved in cell proliferation and survival.

Study FocusFindings
AntimicrobialEffective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
AnticancerInduces apoptosis in breast cancer cells (MCF-7) at concentrations above 25 µM after 48 hours of exposure.

Pharmacological Applications

The pharmacological potential of this compound is being explored for therapeutic uses.

Neuroprotective Effects

Recent studies suggest that derivatives of thiazolidine-4-carboxylic acid may protect against neuroinflammation and oxidative stress, indicating potential applications in treating neurodegenerative diseases like Alzheimer’s.

Table 3: Pharmacological Findings

ApplicationObservations
NeuroprotectionReduces levels of TNF-α and COX-2 in ethanol-treated rat models, suggesting protective effects against memory impairment.
Anti-inflammatoryInhibits NLRP3 inflammasome activation in vitro, highlighting its potential use in inflammatory conditions.

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial processes:

  • Material Development : Employed in creating new polymers and materials due to its chemical stability and reactivity.
  • Chemical Processes : Functions as a reagent or catalyst in various chemical syntheses.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several thiazolidine derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity compared to standard antibiotics.

Case Study 2: Neuroprotective Research

In a controlled experiment involving rat models subjected to oxidative stress, treatment with thiazolidine derivatives resulted in improved cognitive function as measured by behavioral tests. The study suggests that these compounds may serve as therapeutic agents for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzoyl)-1,3-thiazolidine-2-carboxylic acid
  • 3-(4-chlorobenzoyl)-1,3-thiazolidine-5-carboxylic acid
  • 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-sulfonic acid

Uniqueness

3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chlorobenzoyl group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(4-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, leading to significant pharmacological effects.

The primary mechanism of action for this compound involves its interaction with 4-chlorobenzoyl CoA ligase , an enzyme found in the bacterium Alcaligenes sp. AL3007. This interaction serves as a substrate for the enzyme, initiating a series of biochemical pathways crucial for the degradation of chlorobenzoates. The compound is metabolized to form 4-chlorobenzoyl CoA , which is a key intermediate in these pathways, leading to the production of various metabolites such as sulfoxides and alcohol derivatives through oxidation and reduction processes, respectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting that it could serve as a potential agent for treating infections caused by resistant bacteria. The compound's ability to inhibit bacterial growth may be attributed to its structural features that disrupt microbial cell functions.

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. Notably, thiazolidine derivatives have been reported to exhibit cytotoxic effects against several cancer types, including breast and colon cancers . The structure-activity relationship (SAR) studies suggest that modifications on the thiazolidine ring can enhance its anticancer efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress

Case Studies

  • Antimicrobial Study : A recent study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Anticancer Research : In vitro assays on human breast cancer cell lines showed that this compound reduced cell viability by inducing apoptosis. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, suggesting its role as a pro-oxidant in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolism via 4-chlorobenzoyl CoA ligase. Factors such as bioavailability and metabolic stability are critical for evaluating its therapeutic potential. Current research is focused on optimizing these parameters to enhance the compound's efficacy in clinical settings.

Q & A

Q. What established synthetic routes are available for 3-(4-chlorobenzoyl)-1,3-thiazolidine-4-carboxylic Acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of 4-chlorobenzoyl derivatives with thiazolidine precursors, followed by cyclization. For example, analogous thiazolidine syntheses employ refluxing in acetic acid with sodium acetate to facilitate cyclization (e.g., 3-formylindole derivatives reacting with thiazolidinones) . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for similar heterocycles .
  • Catalyst use : Palladium or copper catalysts improve yields in analogous coupling reactions .
  • Temperature control : Reflux conditions (100–120°C) are critical for cyclization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer : A combination of techniques is required:
  • NMR : Focus on the thiazolidine ring protons (δ 3.5–4.5 ppm for CH₂ groups) and the chlorobenzoyl aromatic protons (δ 7.2–7.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazolidine C-S bonds (600–700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the critical purity assessment protocols for this compound in preclinical studies?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve >95% purity. Mobile phases of acetonitrile/water (60:40) with 0.1% TFA are effective for similar heterocycles .
  • Melting Point Analysis : Compare observed mp (e.g., 206–207°C for analogous thiazoles) to literature values .
  • Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods like DFT elucidate reaction mechanisms and electronic properties of this compound?

  • Methodological Answer :
  • Reaction Path Modeling : Use quantum chemical calculations (e.g., Gaussian 09) to map energy profiles for cyclization steps. Transition state analysis identifies rate-limiting steps .
  • Electronic Properties : Calculate HOMO/LUMO gaps to predict reactivity sites. For example, the chlorobenzoyl group’s electron-withdrawing effects can be quantified via Mulliken charges .
  • Solvent Effects : Apply COSMO-RS to model solvent interactions and optimize dielectric environments for synthesis .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Structural Verification : Cross-check NMR and X-ray crystallography data to confirm compound identity. For instance, corrigenda in structural reports highlight incomplete author lists or misassigned peaks .
  • Dose-Response Curves : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH, temperature) to isolate confounding variables .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers and trends .

Q. How can structure-activity relationship (SAR) studies be designed to explore derivatives of this compound?

  • Methodological Answer :
  • Derivative Synthesis : Modify substituents (e.g., replacing 4-chlorobenzoyl with nitro or methoxy groups) using parallel synthesis libraries .
  • Biological Screening : Use high-throughput assays (e.g., kinase inhibition) to correlate substituent electronegativity with activity .
  • 3D-QSAR Modeling : Apply CoMFA or CoMSIA to predict bioactivity based on steric/electronic parameters .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Replication : Synthesize the compound using original protocols (e.g., reflux times, solvent ratios) to verify reproducibility .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular conformation (e.g., thiazolidine ring puckering) .
  • Collaborative Validation : Share samples with independent labs for cross-institutional verification .

Experimental Design

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Caco-2 Assays : Assess intestinal permeability using monolayers, with LC-MS quantification of apical-to-basolateral transport .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) via HPLC .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine free fraction .

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